REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].O.[O:7]=[C:8]1[C:17](=[O:18])[NH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([S:19](Cl)(=[O:21])=[O:20])[CH:14]=2)[NH:9]1>>[CH2:1]([NH:5][S:19]([C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:7])[C:17](=[O:18])[NH:16]2)(=[O:20])=[O:21])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
7.31 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC=C(C=C2NC1=O)S(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the separated crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NS(=O)(=O)C=1C=C2NC(C(NC2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |